molecular formula C11H12NO4- B12366746 D-Aspartic acid, 4-(phenylmethyl) ester

D-Aspartic acid, 4-(phenylmethyl) ester

Cat. No.: B12366746
M. Wt: 222.22 g/mol
InChI Key: VGALFAWDSNRXJK-SECBINFHSA-M
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Description

D-Aspartic acid, 4-(phenylmethyl) ester: is a derivative of D-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a phenylmethyl ester group attached to the fourth carbon of the aspartic acid molecule. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Aspartic acid, 4-(phenylmethyl) ester typically involves the esterification of D-aspartic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: D-Aspartic acid, 4-(phenylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed:

    Oxidation: Formation of D-aspartic acid derivatives.

    Reduction: Formation of D-aspartic acid alcohol derivatives.

    Substitution: Formation of various substituted aspartic acid esters.

Mechanism of Action

D-Aspartic acid, 4-(phenylmethyl) ester exerts its effects by interacting with specific molecular targets, including neurotransmitter receptors and enzymes involved in amino acid metabolism. The compound is known to modulate the activity of NMDA receptors, which play a critical role in synaptic plasticity and memory formation . Additionally, it influences the synthesis and release of hormones such as testosterone and luteinizing hormone .

Comparison with Similar Compounds

  • L-Aspartic acid, 4-(phenylmethyl) ester
  • D-Aspartic acid, bis(phenylmethyl) ester
  • L-Aspartic acid, bis(phenylmethyl) ester

Comparison: D-Aspartic acid, 4-(phenylmethyl) ester is unique due to its specific stereochemistry and the presence of a single phenylmethyl ester group. This distinguishes it from its bis(phenylmethyl) ester counterparts, which have two phenylmethyl groups. The unique structure of this compound confers distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Biological Activity

D-Aspartic acid, 4-(phenylmethyl) ester, a derivative of the amino acid D-aspartate, has garnered attention due to its potential biological activities, particularly in the realms of hormone regulation, neuroprotection, and metabolic enhancement. This article synthesizes current research findings on its biological activity, supported by case studies and data tables.

This compound is characterized by its structural formula which includes an ester functional group attached to the D-aspartic acid backbone. Its molecular structure allows it to interact with various biological systems effectively.

Biological Activity Overview

The biological activities of D-Aspartic acid derivatives can be categorized into several key areas:

  • Hormonal Regulation
  • Neurotransmission and Neuroprotection
  • Metabolic Effects

Hormonal Regulation

Research indicates that D-aspartic acid plays a significant role in the regulation of hormones such as luteinizing hormone (LH) and testosterone. A study involving human subjects demonstrated that administration of sodium D-aspartate resulted in increased serum levels of LH and testosterone, suggesting its role as a physiological regulator in endocrine function .

Table 1: Hormonal Effects of D-Aspartic Acid

Study TypeSubjectDosageOutcome
Human Trial23 MenDaily dose for 12 daysIncreased LH and testosterone levels
Animal StudyRats20 mM solution for 12 daysEnhanced LH release from pituitary

Neurotransmission and Neuroprotection

D-aspartate is involved in neurotransmission processes, particularly through its action on N-methyl-D-aspartate (NMDA) receptors. This interaction has been shown to influence synaptic plasticity and cognitive functions. Research indicates that D-aspartate enhances long-term potentiation (LTP), a mechanism essential for learning and memory .

Furthermore, D-aspartate has protective effects against neurodegeneration. It stimulates dopamine neuron activity and modulates glutamatergic signaling pathways, which are crucial in maintaining neuronal health .

Case Study: Neuroprotective Effects
A study demonstrated that D-aspartate administration in rodent models led to significant improvements in cognitive performance and reduced markers of oxidative stress in the brain . This highlights its potential as a therapeutic agent for neurodegenerative diseases.

Metabolic Effects

D-Aspartic acid derivatives are recognized for their ergogenic properties, influencing physical performance by enhancing anabolic hormone secretion during exercise. They are believed to improve mental performance under stress and prevent exercise-induced muscle damage .

Table 2: Ergogenic Effects of D-Aspartic Acid Derivatives

EffectMechanismReference
Increased anabolic hormone secretionEnhances LH release
Improved mental performanceReduces fatigue during tasks
Muscle damage preventionAntioxidant properties

Properties

Molecular Formula

C11H12NO4-

Molecular Weight

222.22 g/mol

IUPAC Name

(2R)-2-amino-4-oxo-4-phenylmethoxybutanoate

InChI

InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/p-1/t9-/m1/s1

InChI Key

VGALFAWDSNRXJK-SECBINFHSA-M

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)[O-])N

Origin of Product

United States

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